N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
CAS No.: 953209-74-0
Cat. No.: VC11897779
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953209-74-0 |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
| Standard InChI | InChI=1S/C20H25N3O3/c1-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-4-7-19(24)21-16-5-2-3-6-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) |
| Standard InChI Key | OOESFHMFANWAIG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 |
Introduction
Synthesis and Characterization
The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. Characterization is often performed using spectroscopic techniques such as NMR and mass spectrometry. For N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide, a similar approach would be expected, involving the formation of the pyridazine ring and subsequent modification with the cyclopentyl and methoxyphenyl groups.
Potential Biological Activities
Pyridazine derivatives have shown potential in various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While specific data on N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is not available, related compounds suggest that modifications in the pyridazine structure can lead to significant changes in biological activity.
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